molecular formula C19H19NO5 B11005461 propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B11005461
M. Wt: 341.4 g/mol
InChI Key: KFARCARVBVXAFD-RQZCQDPDSA-N
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Description

Propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that features a benzofuran ring, a pyrrole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrole moiety: This step might involve the use of pyrrole derivatives and coupling reactions.

    Esterification: The final step would involve the esterification of the intermediate compound with propan-2-ol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound might be investigated for its potential biological activity. It could be tested for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzofuran and pyrrole moieties suggests that it might interact with biological targets in unique ways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures.

    Pyrrole derivatives: Compounds containing the pyrrole moiety.

    Esters: Compounds with ester functional groups.

Uniqueness

Propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is unique due to the combination of its structural features. The presence of both benzofuran and pyrrole moieties, along with the ester group, gives it distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

propan-2-yl 2-[[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C19H19NO5/c1-12(2)24-18(21)11-23-14-6-7-15-16(10-14)25-17(19(15)22)9-13-5-4-8-20(13)3/h4-10,12H,11H2,1-3H3/b17-9+

InChI Key

KFARCARVBVXAFD-RQZCQDPDSA-N

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CN3C)/O2

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2

Origin of Product

United States

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